2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Description
The compound 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide features a hybrid heterocyclic scaffold comprising a furan-linked 1,3,4-oxadiazole and a 5-methyl-1,3,4-thiadiazole connected via a sulfanyl-acetamide bridge.
Properties
IUPAC Name |
2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O3S2/c1-6-13-15-10(21-6)12-8(17)5-20-11-16-14-9(19-11)7-3-2-4-18-7/h2-4H,5H2,1H3,(H,12,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCHMMZRRYFBNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(O2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting furan-2-carboxylic acid hydrazide with carbon disulfide in the presence of sodium hydroxide, followed by cyclization to form the oxadiazole ring.
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate acid chloride, followed by cyclization.
Coupling of the Rings: The final step involves coupling the oxadiazole and thiadiazole rings through a sulfanyl linkage, followed by acylation to introduce the acetamide group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole or thiadiazole rings, potentially opening the rings and forming different products.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group or the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Ring-opened products or reduced heterocycles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
The compound has demonstrated promising antimicrobial properties against a range of pathogens. Research indicates that derivatives of thiadiazole and oxadiazole structures exhibit notable antibacterial and antifungal activities. For instance:
- Antibacterial Effects : Studies have shown that compounds containing the thiadiazole ring exhibit effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa . The minimum inhibitory concentration (MIC) values for some derivatives were comparable to standard antibiotics like ciprofloxacin .
- Antifungal Activity : Compounds similar to 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide have also shown antifungal activity against species such as Candida albicans and Aspergillus niger, with MIC values indicating significant efficacy .
Pharmacological Significance
The structural components of this compound suggest its utility in drug design and development. The presence of both oxadiazole and thiadiazole moieties may contribute to:
- Anti-inflammatory Properties : Compounds with similar scaffolds have been investigated for their anti-inflammatory effects, making them potential candidates for treating inflammatory diseases .
- Analgesic Effects : Some derivatives have been noted for their pain-relieving properties, which could be beneficial in developing new analgesics .
Synthesis and Structural Variations
Research has focused on synthesizing various derivatives of this compound to enhance its biological activity. The following table summarizes some structural variations and their corresponding biological activities:
| Compound Variant | Structure Description | Biological Activity |
|---|---|---|
| A | 5-(Furan-2-yl)-1,3,4-thiadiazole | Antibacterial against E. coli |
| B | 5-Methylthiadiazole derivative | Antifungal against C. albicans |
| C | Halogenated oxadiazole derivative | Enhanced antibacterial activity |
Case Studies
Several case studies highlight the practical applications of the compound in laboratory settings:
- In Vitro Studies : A study conducted on synthesized derivatives showed that modifications to the thiadiazole ring significantly improved antimicrobial potency against resistant strains of bacteria .
- Biofilm Disruption : Research has indicated that certain derivatives can effectively disrupt biofilms formed by pathogenic bacteria, which is crucial for treating chronic infections .
- Toxicity Assessments : Evaluations of cytotoxicity revealed that some derivatives are non-toxic to eukaryotic cell lines while maintaining antimicrobial efficacy, making them suitable for therapeutic applications .
Mechanism of Action
The mechanism of action of 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.
DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The table below compares the target compound with key analogs, highlighting substituent differences, yields, melting points, and bioactivities:
Key Observations:
- Heterocyclic Influence: The furan-oxadiazole moiety in the target compound (vs. benzofuran in 2a or benzo[d]oxazole in 5l) may reduce steric hindrance, enhancing binding to enzymatic targets . 5-methyl-thiadiazole (target) vs.
Physicochemical Trends :
Biological Activity
The compound 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a hybrid molecule featuring both oxadiazole and thiadiazole moieties. These structural elements are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The structure of the compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 254.27 g/mol |
| CAS Number | 33621-24-8 |
| Appearance | Solid (powder) |
Biological Activity Overview
Research indicates that compounds containing oxadiazole and thiadiazole rings exhibit significant biological activities. The following sections detail specific activities related to the compound .
Antimicrobial Activity
Studies have shown that derivatives of oxadiazole possess notable antimicrobial properties. For instance, compounds similar to the one discussed have demonstrated effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus . The mechanism often involves inhibition of cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
The anticancer potential of oxadiazole derivatives has been widely reported. The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with cellular signaling pathways. For example, a study highlighted that certain oxadiazole derivatives inhibited the proliferation of cancer cell lines such as HeLa and MCF-7 .
Inhibition of Tyrosinase Activity
Tyrosinase is an enzyme critical in melanin biosynthesis, and its inhibition is sought after in cosmetic applications. Compounds containing oxadiazole rings have been reported to exhibit significant tyrosinase inhibitory activity. For example, a related derivative showed an IC value of 0.0433 µM against tyrosinase, indicating potent inhibitory effects .
Case Studies and Research Findings
- Antimicrobial Efficacy : In a comparative study, several oxadiazole derivatives were tested against common pathogens. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antimicrobial agent.
- Cytotoxicity Assessment : The cytotoxic effects of the compound were evaluated using various cancer cell lines (e.g., B16F10). Results indicated that concentrations up to 20 µM did not significantly affect cell viability, suggesting a favorable safety profile for further development .
- Mechanistic Studies : Computational studies have indicated that the oxadiazole moiety enhances binding affinity to target enzymes such as tyrosinase through hydrogen bonding interactions . This insight provides a basis for designing more effective inhibitors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
